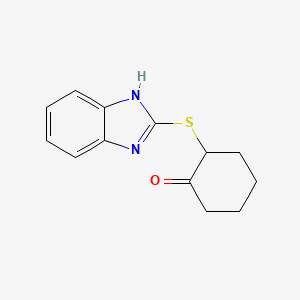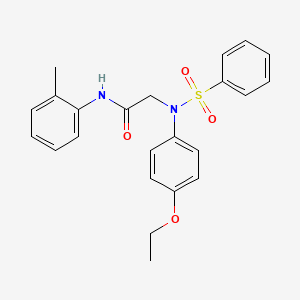![molecular formula C19H20N2O3S B4929626 N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as APB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. APB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in various physiological and pathological processes.
Applications De Recherche Scientifique
APB has been widely used in scientific research due to its selective antagonism of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide is involved in various physiological and pathological processes, including pain sensation, inflammation, and cancer. Therefore, APB has been studied for its potential applications in these fields. For example, APB has been shown to inhibit the growth and metastasis of cancer cells by blocking N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. APB has also been studied for its potential use in pain management and inflammation treatment.
Mécanisme D'action
APB exerts its effects by selectively blocking the N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide ion channel. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. APB blocks N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide by binding to a specific site on the channel, thereby preventing the influx of calcium ions and inhibiting downstream signaling.
Biochemical and Physiological Effects:
APB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that APB inhibits N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated calcium influx and downstream signaling pathways. In vivo studies have shown that APB can reduce pain and inflammation in animal models. APB has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
APB has several advantages for lab experiments. First, it is a selective antagonist of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide, which allows for the specific inhibition of N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. Second, APB has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of APB in lab experiments. APB has a relatively short half-life and may require frequent dosing. Additionally, the effects of APB may vary depending on the experimental conditions and cell types used.
Orientations Futures
There are several future directions for the study of APB. First, further studies are needed to elucidate the precise mechanisms by which APB inhibits N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide-mediated signaling pathways. Second, APB may have potential applications in the treatment of various diseases, including pain, inflammation, and cancer. Therefore, further studies are needed to explore the therapeutic potential of APB. Finally, the development of more potent and selective N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide antagonists may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of APB involves the reaction of 4-acetylphenyl isothiocyanate with 4-propoxyaniline in the presence of a base. The resulting product is then acetylated to yield APB. The purity of APB is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Propriétés
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-12-24-17-10-6-15(7-11-17)18(23)21-19(25)20-16-8-4-14(5-9-16)13(2)22/h4-11H,3,12H2,1-2H3,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBFGUOVUOERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)

![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)
